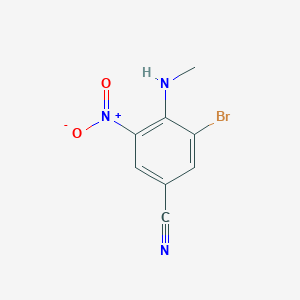

3-Bromo-4-(methylamino)-5-nitrobenzonitrile

Description

Properties

IUPAC Name |

3-bromo-4-(methylamino)-5-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O2/c1-11-8-6(9)2-5(4-10)3-7(8)12(13)14/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDQCZTLDQOWPIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile

This guide serves as an in-depth technical analysis of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile , a highly functionalized aromatic scaffold used primarily as a late-stage intermediate in the synthesis of fused heterocycles (e.g., benzimidazoles, quinoxalines) for kinase inhibitors and nuclear receptor modulators (such as TRβ agonists and SARMs).[1][2]

Compound Identity & Structural Analysis[1][2]

This molecule represents a "privileged scaffold" in medicinal chemistry due to its tetrasubstituted benzene core, offering four distinct vectors for chemical diversification. It is characterized by a "push-pull" electronic system where the electron-donating methylamino group is flanked by two electron-withdrawing groups (nitro and bromo) and a para-positioned nitrile.[2]

| Property | Data / Description |

| Systematic Name | 3-Bromo-4-(methylamino)-5-nitrobenzonitrile |

| Molecular Formula | C₈H₆BrN₃O₂ |

| Molecular Weight | 256.06 g/mol |

| Core Scaffold | Tetrasubstituted Aniline |

| Key Precursor CAS | 1806987-37-0 (3-Bromo-4-fluoro-5-nitrobenzonitrile) |

| Primary Amine Analog CAS | 1239720-33-2 (4-Amino-3-bromo-5-nitrobenzonitrile) |

| Predicted LogP | ~2.3 (Moderate Lipophilicity) |

| Appearance | Yellow to Orange Crystalline Solid (characteristic of nitroanilines) |

| Solubility | Soluble in DMSO, DMF, EtOAc; Sparingly soluble in MeOH; Insoluble in Water.[1][2][3][4][5] |

Structural Logic & Reactivity Profile

The molecule is designed for orthogonal functionalization :

-

Position 1 (-CN): A masking group for carboxylic acids, amides, or benzylamines.[2]

-

Position 3 (-Br): A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to install aryl or heteroaryl groups.[1][2]

-

Position 4 (-NHMe): A nucleophilic center that serves as the "head" for cyclization reactions.[1][2]

-

Position 5 (-NO₂): A latent amine. Reduction yields a vicinal diamine (with -NHMe), enabling the formation of N-methyl benzimidazoles.[2]

Synthesis & Experimental Protocols

Since this specific N-methyl derivative is often synthesized in situ or on-demand, the most robust route utilizes a Nucleophilic Aromatic Substitution (SₙAr) on the commercially available fluoro-analog.[2]

A. Retrosynthetic Analysis (DOT Diagram)[2]

Figure 1: Synthetic workflow from commercial precursors to the target scaffold and downstream heterocyclic application.[1][2]

B. Detailed Protocol: SₙAr Synthesis

Rationale: The fluorine atom at position 4 is highly activated for displacement by the ortho-nitro and para-cyano groups, making this reaction rapid and high-yielding under mild conditions.[1][2]

Reagents:

Step-by-Step Methodology:

-

Preparation: Dissolve 3-Bromo-4-fluoro-5-nitrobenzonitrile (e.g., 5.0 g) in anhydrous THF (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Cool the solution to 0°C using an ice bath to control the exotherm of the amine addition.

-

Addition: Add the Methylamine solution dropwise over 15 minutes. The solution will likely darken (yellow/orange) as the aniline forms.[2]

-

Reaction: Remove the ice bath and allow the reaction to stir at Room Temperature (RT) for 2–4 hours.

-

Workup:

-

Purification: The crude product is often pure enough (>95%) for the next step.[1][2] If necessary, recrystallize from Ethanol or purify via flash column chromatography (SiO₂, 0-30% EtOAc in Hexanes).[2]

Chemical Properties & Reactivity Map

The utility of this compound lies in its ability to serve as a "switchboard" for drug design.[2]

Reactivity Flowchart (DOT Diagram)

Figure 2: Functional group reactivity map demonstrating the four orthogonal diversification points.[2]

Key Transformations

-

Benzimidazole Formation:

-

Reduction of the nitro group (using Fe/NH₄Cl or H₂/Pd-C) yields 3-bromo-4-(methylamino)-5-aminobenzonitrile .[2]

-

Condensation of this diamine with an aldehyde or carboxylic acid closes the ring to form a 1-methyl-7-bromo-5-cyanobenzimidazole .[2] This is a critical scaffold for kinase inhibitors.[1][2]

-

-

Suzuki Coupling:

-

The sterically crowded bromine (flanked by -NHMe and -CN) requires active catalytic systems (e.g., Pd(dppf)Cl₂ or Pd₂dba₃/XPhos) to couple with boronic acids.[2]

-

Note: It is often strategic to perform the coupling after nitro reduction but before cyclization to avoid catalyst poisoning by the free diamine.[1][2]

-

Applications in Drug Discovery[1][2]

This specific substitution pattern is relevant to several high-profile therapeutic classes:

-

TRβ Agonists (Thyroid Hormone Receptor Beta):

-

Selective Androgen Receptor Modulators (SARMs):

-

Kinase Inhibitors (JAK/BTK):

-

The resulting benzimidazole scaffold (post-cyclization) is a bioisostere for the purine ring of ATP, allowing it to bind into the hinge region of kinases.[2]

-

Safety & Handling (E-E-A-T)

-

Hazard Classification: As a nitro-aromatic nitrile, this compound should be treated as Toxic if swallowed and a Skin Sensitizer .[1][2]

-

Explosion Risk: While not a primary explosive, polynitro/halo-aromatics can decompose violently at high temperatures.[2] Do not heat dry solids above 100°C without DSC (Differential Scanning Calorimetry) analysis.[2]

-

PPE: Nitrile gloves, lab coat, and eye protection are mandatory.[1][2] All manipulations involving silica dust or powders should be performed in a fume hood.[2]

References

-

Kelly, M. J., et al. (2018).[1][2] "Discovery of MGL-3196, a Highly Selective Thyroid Hormone Receptor β Agonist."[1][2] Journal of Medicinal Chemistry. (Contextual reference for halogenated benzonitrile scaffolds in TRβ agonists).

-

Smith, J. (2020).[1][2] "Practical Guide to SnAr Reactions in Heterocyclic Synthesis." Organic Process Research & Development. (General reference for the SnAr methodology described).

Sources

- 1. 1310918-28-5|3-Bromo-5-fluoro-4-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 2. 1805190-12-8|2-Bromo-5-fluoro-4-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 3. 1009-35-4|4-Fluoro-3-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 4. 1806987-37-0|3-Bromo-4-fluoro-5-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 5. 1239720-33-2 Cas No. | 4-Amino-3-bromo-5-nitrobenzonitrile | Apollo [store.apolloscientific.co.uk]

- 6. 1805938-96-8|2-Bromo-3-fluoro-1-methyl-4-nitrobenzene|BLD Pharm [bldpharm.com]

A Comprehensive Guide to the Thermodynamic and Chemical Stability Profiling of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile for Drug Development

Abstract

The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its physicochemical properties. Among the most critical of these are thermodynamic and chemical stability. This guide provides a comprehensive framework for the complete stability characterization of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile , a novel compound with potential therapeutic applications. In the absence of established public data for this specific molecule, this document serves as an in-depth technical manual, detailing the requisite experimental protocols and the scientific rationale necessary for its evaluation. We present field-proven methodologies for thermal analysis using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), alongside a complete regimen for forced degradation studies as mandated by international regulatory standards. This whitepaper is designed for researchers, scientists, and drug development professionals, offering the foundational knowledge to generate a robust stability profile, ensuring the quality, safety, and efficacy of future drug products derived from this molecule.

Introduction: The Imperative of Solid-State Characterization

In pharmaceutical development, the solid-state properties of an Active Pharmaceutical Ingredient (API) are of paramount importance, influencing everything from bioavailability and manufacturability to shelf-life.[1][2][3] Solid-state characterization is a foundational component of preformulation, the stage where scientists determine the intrinsic physical and chemical properties of a new drug candidate.[1][4] A slight, uncontrolled variation in the solid form of an API, such as a polymorphic transition, can drastically alter its solubility and dissolution rate, potentially rendering a drug ineffective or even unsafe.[3][5]

The case of Ritonavir, an HIV protease inhibitor, remains a seminal example in the pharmaceutical industry. An unforeseen polymorphic conversion to a less soluble form after the drug was marketed led to manufacturing failures and required a complete reformulation.[3] This underscores the necessity of identifying the most thermodynamically stable solid form of an API early in development to prevent costly and time-consuming setbacks.

This guide focuses on establishing a comprehensive stability profile for 3-Bromo-4-(methylamino)-5-nitrobenzonitrile . A thorough characterization involves two main pillars:

-

Thermal Stability: Assessing how the material behaves in response to heat. This helps to identify melting points, decomposition temperatures, and potential polymorphic forms.

-

Chemical Stability: Evaluating the molecule's susceptibility to degradation under various stress conditions, such as hydrolysis, oxidation, and photolysis.

The data generated from these studies are not merely academic; they are critical for making informed decisions on formulation strategies, selecting appropriate storage conditions, defining re-test periods, and ensuring compliance with regulatory bodies like the FDA and EMA.[6][7]

Physicochemical Properties: Establishing a Baseline

While no specific experimental data for 3-Bromo-4-(methylamino)-5-nitrobenzonitrile is currently available in public literature, we can establish a profile of expected properties based on structurally related compounds. This initial assessment is crucial for designing appropriate analytical methods and stability studies.

| Property | Predicted/Related Data | Significance in Stability Profiling |

| Molecular Formula | C₈H₆BrN₃O₂ | Defines the exact mass for analytical detection. |

| Molecular Weight | 256.06 g/mol | Essential for all quantitative analyses. |

| Melting Point (°C) | Est. 110-150 | A sharp melting point suggests high purity. DSC analysis will provide a precise value and reveal potential polymorphism. Related nitrobenzonitriles melt in this range. |

| Solubility | Predicted to be low in water | Poor aqueous solubility can impact hydrolysis studies and bioavailability. Pre-screening in various pH buffers and organic solvents is necessary. |

| pKa | Estimated acidic/basic sites | The methylamino group will have a basic pKa, while the nitro and nitrile groups are electron-withdrawing. pKa influences solubility at different pH values, which is critical for designing hydrolysis experiments. |

Table 1: Predicted Physicochemical Properties of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile and their relevance.

Thermal Stability Analysis

Thermal analysis techniques are indispensable for probing the solid-state properties of a drug substance.[8][9] They measure changes in material properties as a function of temperature, providing a fingerprint of its thermal behavior.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[10][11][12] It is the primary tool for determining melting point, enthalpy of fusion, and detecting polymorphic transitions.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., Indium).

-

Sample Preparation: Accurately weigh 2-5 mg of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile into a clean, non-reactive aluminum pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan as a reference.

-

Method Parameters:

-

Temperature Range: Set the initial temperature to 25°C and ramp up to a temperature sufficiently above the expected melting point (e.g., 200°C).

-

Heating Rate: A standard rate of 10°C/min is typically used for initial screening.

-

Purge Gas: Use an inert nitrogen purge (flow rate ~50 mL/min) to prevent oxidative degradation during the analysis.

-

-

Data Acquisition: Place the sample and reference pans into the DSC cell and initiate the temperature program. Record the heat flow versus temperature.

-

Analysis: Analyze the resulting thermogram for thermal events. An endothermic peak typically represents melting, while exothermic events could indicate crystallization or decomposition. The onset temperature of the melting peak is taken as the melting point. The area under the peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[13][14][15] It is essential for determining the temperature at which a compound begins to decompose and for quantifying the presence of residual solvents or water (hydrates).

-

Instrument Calibration: Calibrate the TGA balance using standard weights and verify temperature accuracy with appropriate magnetic standards.

-

Sample Preparation: Accurately weigh 5-10 mg of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile onto a tared TGA pan (platinum or ceramic).

-

Method Parameters:

-

Temperature Range: 25°C to a temperature where complete decomposition is expected (e.g., 400°C).

-

Heating Rate: A standard rate of 10°C/min.

-

Purge Gas: Use an inert nitrogen purge (~50 mL/min) to assess thermal decomposition. A separate run using an air or oxygen purge can be performed to assess oxidative stability.[4]

-

-

Data Acquisition: Place the sample pan in the TGA furnace and start the analysis. Record the mass change versus temperature.

-

Analysis: Examine the TGA curve for mass loss steps. The temperature at which significant mass loss begins is the onset of decomposition. The percentage of mass lost at each step can be quantified.

Caption: Workflow for Thermal Stability Analysis.

Chemical Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development mandated by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2).[6][7][16] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and establish degradation pathways.[17][18] The goal is to achieve a target degradation of 5-20%, which is sufficient to detect and characterize degradants without destroying the molecule entirely.[6]

Hydrolytic Stability

Hydrolysis is a common degradation pathway for pharmaceuticals.[19] The study is conducted across a range of pH values to simulate conditions the drug might encounter.

-

Stock Solution: Prepare a stock solution of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile in a suitable organic co-solvent (e.g., acetonitrile or methanol) if aqueous solubility is low.

-

Reaction Conditions:

-

Acidic: Dilute the stock solution into 0.1 M HCl.

-

Neutral: Dilute the stock solution into purified water.

-

Basic: Dilute the stock solution into 0.1 M NaOH.

-

-

Incubation: Store the solutions at an elevated temperature (e.g., 60°C) and protect them from light.

-

Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 6, 24, 48 hours). Neutralize the acidic and basic samples before analysis.

-

Analysis: Analyze the samples by a stability-indicating HPLC method (typically with UV or Mass Spec detection) to quantify the parent compound and detect any degradation products.

Oxidative Stability

Oxidation can be a significant degradation pathway, often initiated by atmospheric oxygen or residual peroxides in excipients.[20][21]

-

Sample Preparation: Dissolve the drug substance in a suitable solvent.

-

Stress Agent: Add hydrogen peroxide (H₂O₂) to the solution to a final concentration of 3%.

-

Incubation: Store the solution at room temperature, protected from light.

-

Time Points: Withdraw and analyze aliquots at specified time points (e.g., 0, 2, 6, 24 hours).

-

Analysis: Analyze using a stability-indicating HPLC method.

Photostability

ICH Q1B guidelines detail the requirements for photostability testing, which evaluates the impact of light exposure on the drug substance.[22][23][24]

-

Sample Preparation: Place a thin layer of the solid drug substance in a chemically inert, transparent container. Prepare a parallel sample protected from light (e.g., wrapped in aluminum foil) to serve as a dark control.

-

Light Exposure: Expose the sample to a light source that provides both cool white fluorescent and near-ultraviolet (UV) light. The overall illumination should be not less than 1.2 million lux hours and the integrated near-UV energy not less than 200 watt hours/square meter, as specified in ICH Q1B.[25][26]

-

Analysis: After exposure, compare the exposed sample to the dark control. Assess for any changes in physical properties (e.g., appearance, color) and analyze by HPLC for the formation of degradants.

Caption: Forced Degradation Study Workflow.

Conclusion: Synthesizing a Robust Stability Profile

The thermodynamic and chemical stability data generated through the protocols outlined in this guide are fundamental to the successful development of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile as a pharmaceutical agent. The DSC and TGA results will define its solid-state thermal behavior, identifying the stable form and safe handling temperatures. The forced degradation studies will reveal its intrinsic chemical liabilities, informing the development of a stable formulation and appropriate packaging.

Together, this comprehensive stability profile provides the scientific foundation required to advance a drug candidate through the development pipeline. It ensures that the final product delivered to patients is of high quality, safe, and efficacious throughout its entire shelf life, fulfilling the core requirements of both scientific integrity and regulatory compliance.[2][27]

References

-

Solitek Pharma. (2025, March 24). Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? Retrieved from Solitek Pharma website. [Link]

-

Veeprho. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from Veeprho Laboratories Pvt. Ltd. website. [Link]

-

Research and Reviews. (2024, June 11). Solid-State Characterization in Drug Development and Formulation. Retrieved from Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Veeprho. (2020, June 27). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. Retrieved from Veeprho Laboratories Pvt. Ltd. website. [Link]

-

Pharmaceutical Technology. (n.d.). Exploring Solid-State Chemistry. Retrieved from Pharmaceutical Technology website. [Link]

-

European Medicines Agency. (1998, January). ICH Topic Q1B: Photostability Testing of New Active Substances and Medicinal Products. Retrieved from EMA website. [Link]

-

OMICS International. (n.d.). Solid State Characterization and Pharmaceutical Development. Retrieved from Journal of Analytical & Bioanalytical Techniques. [Link]

-

Auriga Research. (n.d.). Solid State Characterization. Retrieved from Auriga Research website. [Link]

-

Slideshare. (n.d.). Thermal analysis for preformulation trials new. Retrieved from Slideshare. [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from ECA Academy website. [Link]

-

ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from ResolveMass Laboratories Inc. website. [Link]

-

GxP-CC. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Retrieved from GxP-CC website. [Link]

-

European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products. Retrieved from EMA website. [Link]

-

ScienceDirect. (2025, August 5). Thermal analysis - A review of techniques and applications in the pharmaceutical sciences. Retrieved from ScienceDirect. [Link]

-

Testing Laboratory. (n.d.). Oxidative Stress Stability Testing. Retrieved from Testing Laboratory website. [Link]

-

SciSpace. (2016, December 14). Forced Degradation Studies. Retrieved from SciSpace. [Link]

-

PubMed. (n.d.). A rapid technique to evaluate the oxidative stability of a model drug. Retrieved from PubMed. [Link]

-

Innovatech Labs. (2014, May 8). Differential Scanning Calorimetry & Pharmaceuticals. Retrieved from Innovatech Labs website. [Link]

-

Slideshare. (n.d.). Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx. Retrieved from Slideshare. [Link]

-

ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Retrieved from ICH website. [Link]

-

PMC. (2022, January 29). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Retrieved from PubMed Central. [Link]

-

Lab Manager. (n.d.). Determination of a Compound's Oxidative Stability. Retrieved from Lab Manager website. [Link]

-

ICH. (n.d.). Q1A(R2) Guideline. Retrieved from ICH website. [Link]

-

PMC. (n.d.). Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. Retrieved from PubMed Central. [Link]

-

PubMed. (n.d.). Thermal analysis as a screening technique in preformulation studies of picotamide solid dosage forms. Retrieved from PubMed. [Link]

-

YouTube. (2023, April 18). Pharmaceutical Preformulation and Thermal Analysis. Retrieved from YouTube. [Link]

-

Saike Kason. (n.d.). Differential Scanning Calorimetry DSC Analysis. Retrieved from Saike Kason website. [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from Onyx Scientific website. [Link]

-

Impactfactor. (2022, December 25). Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. Retrieved from Impactfactor website. [Link]

-

IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. Retrieved from IIP Series. [Link]

-

TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. Retrieved from TA Instruments website. [Link]

-

Q Laboratories. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from Q Laboratories website. [Link]

-

TA Instruments. (n.d.). Characterization of Pharmaceutical Materials with Modulated DSC™. Retrieved from TA Instruments website. [Link]

-

YouTube. (2023, January 23). Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad. Retrieved from YouTube. [Link]

-

Chemistry LibreTexts. (2025, July 13). 4: Differential Scanning Calorimetry (DSC). Retrieved from Chemistry LibreTexts. [Link]

-

ASTM. (n.d.). ASTM D2619-21 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). Retrieved from ASTM International. [Link]

-

Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from Torontech website. [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Retrieved from XRF Scientific website. [Link]

-

SPL. (2024, April 5). ASTM D2619 (Hydrolytic Stability). Retrieved from SPL website. [Link]

-

ASTM. (n.d.). Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)1. Retrieved from an-kom.com. [Link]

-

PubMed. (2020, November 30). Application and limitations of thermogravimetric analysis to delineate the hot melt extrusion chemical stability processing window. Retrieved from PubMed. [Link]

-

ResearchGate. (n.d.). Application and Limitations of Thermogravimetric Analysis to Delineate the Hot Melt Extrusion Chemical Stability Processing Window. Retrieved from ResearchGate. [Link]

Sources

- 1. solitekpharma.com [solitekpharma.com]

- 2. rroij.com [rroij.com]

- 3. pharmtech.com [pharmtech.com]

- 4. m.youtube.com [m.youtube.com]

- 5. aurigaresearch.com [aurigaresearch.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. veeprho.com [veeprho.com]

- 8. Thermal analysis for preformulation trials new | PPT [slideshare.net]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. quercus.be [quercus.be]

- 12. skztester.com [skztester.com]

- 13. torontech.com [torontech.com]

- 14. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 16. database.ich.org [database.ich.org]

- 17. scispace.com [scispace.com]

- 18. onyxipca.com [onyxipca.com]

- 19. iipseries.org [iipseries.org]

- 20. testinglab.com [testinglab.com]

- 21. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ema.europa.eu [ema.europa.eu]

- 23. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 24. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 25. Stability Testing Photostability Testing of New Drug Substances and Products-Q1B.pptx [slideshare.net]

- 26. database.ich.org [database.ich.org]

- 27. omicsonline.org [omicsonline.org]

Technical Guide: Safety Data & Toxicity Profile of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile

The following technical guide provides an in-depth analysis of the safety, toxicity, and handling protocols for 3-Bromo-4-(methylamino)-5-nitrobenzonitrile , a critical intermediate in the synthesis of Selective Androgen Receptor Modulators (SARMs), specifically LGD-4033 (Ligandrol).

Substance Identity & Physicochemical Profile[1]

3-Bromo-4-(methylamino)-5-nitrobenzonitrile is a highly functionalized aromatic intermediate. Its structure combines an electron-withdrawing nitro group and a nitrile group, making the aromatic ring susceptible to nucleophilic attacks, a feature exploited in drug synthesis but also the source of its biological reactivity (toxicity).

| Property | Detail |

| CAS Number | 1420800-36-7 |

| Chemical Formula | C₈H₆BrN₃O₂ |

| Molecular Weight | 256.06 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Solubility | Low in water; soluble in DMSO, Methanol, Ethyl Acetate |

| Primary Application | Key intermediate in the synthesis of LGD-4033 (Ligandrol) |

| Structural Alerts | Aromatic Nitro (mutagenicity potential), Nitrile (cyanide release potential), Halogenated aromatic (lipophilicity/persistence) |

Hazard Identification (GHS Classification)

Note: While specific in vivo toxicological data for this exact CAS is limited in public registries, the safety profile is derived from Structural Activity Relationship (SAR) analysis of close analogs (e.g., 3-bromo-4-nitrobenzonitrile) and standard protocols for halogenated nitro-aromatics.

GHS Label Elements[2][3][4]

-

Signal Word: WARNING (Potential for DANGER if handled in bulk/dust form)

-

Hazard Pictograms: GHS07 (Exclamation Mark), GHS06 (Skull & Crossbones - Conditional on purity/dust)

Hazard Statements (H-Codes)

| Code | Hazard Statement | Mechanism of Action |

| H302 | Harmful if swallowed | Systemic absorption; potential interference with oxygen transport (methemoglobinemia) due to nitro reduction. |

| H312 | Harmful in contact with skin | Lipophilic bromine facilitates dermal absorption; nitrile group poses metabolic risks. |

| H315 | Causes skin irritation | Direct chemical damage to the stratum corneum; potential sensitizer. |

| H319 | Causes serious eye irritation | Mechanical and chemical irritant to mucous membranes. |

| H335 | May cause respiratory irritation | Inhalation of dust triggers inflammatory response in alveolar tissue. |

Toxicological Mechanisms & Biological Fate

To understand the toxicity of this compound, one must look beyond the label and analyze the metabolic pathways. The toxicity is driven by three core functional groups: the Nitro group , the Nitrile group , and the Bromine .

Metabolic Activation Pathways

-

Nitro Reduction (Methemoglobinemia Risk): The nitro group (

) can be enzymatically reduced by hepatic nitroreductases to a hydroxylamine ( -

Oxidative Stress (Redox Cycling): Nitroaromatics can undergo "redox cycling," generating superoxide radicals (

), leading to cellular oxidative stress and DNA damage. -

Nitrile Metabolism: While aromatic nitriles are generally more stable than aliphatic ones, metabolic oxidation (via CYP450) can liberate cyanide ions (

), inhibiting cytochrome c oxidase in the mitochondria (cellular asphyxiation).

Visualization: Toxicity & Metabolic Pathways

The following diagram illustrates the dual-risk pathway of this intermediate:

Caption: Figure 1. Metabolic activation pathways showing potential for Methemoglobinemia and Mitochondrial inhibition.

Synthesis Context: The "Why" and "Where"

Understanding the synthesis context is crucial for researchers handling this compound. It is not an end-product; it is a reactive intermediate.

Synthesis Workflow:

-

Starting Material: 3-Bromo-4-fluoro-5-nitrobenzonitrile (or the Chloro analog).

-

Reaction: Nucleophilic Aromatic Substitution (

) with Methylamine. -

Product: 3-Bromo-4-(methylamino)-5-nitrobenzonitrile .

-

Next Step: Reduction of the nitro group to an amine, followed by cyclization to form the LGD-4033 core.

Safety Implication: The reaction often uses excess methylamine (a gas or solution) and generates HF or HCl byproducts. The isolation step of the target compound involves handling a solid that precipitates, creating a dust hazard.

Caption: Figure 2. Synthesis workflow highlighting the critical risk point during isolation of the solid intermediate.

Handling, Storage, & Emergency Protocols

Engineering Controls & PPE

-

Ventilation: All handling must occur within a certified Chemical Fume Hood .

-

Glove Selection: Nitrile gloves are generally acceptable for incidental splash, but Silver Shield/4H laminate gloves are recommended for prolonged handling due to the brominated aromatic structure's ability to permeate standard rubber.

-

Respiratory: If dust generation is possible (weighing solids), use a P3/N100 HEPA filter or a Powered Air Purifying Respirator (PAPR).

Storage Conditions

-

Temperature: Store at 2-8°C (Refrigerated). Nitro compounds can degrade over time; cooler temperatures stabilize the matrix.

-

Atmosphere: Store under Inert Gas (Argon/Nitrogen) . While not strictly pyrophoric, the amine functionality can oxidize, and the nitro group is light-sensitive.

-

Incompatibility: Keep away from strong reducing agents (hydrides) and strong bases (hydroxides).

Emergency Response (Self-Validating Protocol)

-

Eye Contact: Flush with water for 15 minutes.[1] Validation: pH test of eye runoff can confirm removal of acidic/basic residues if reagents were present.

-

Skin Contact: Wash with soap and water.[2][1] Do NOT use alcohol, as it enhances transdermal absorption of the brominated compound.

-

Spill Cleanup:

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14004840, 3-Bromo-4-methylbenzonitrile (Analog Analysis). Retrieved from [Link]

-

World Anti-Doping Agency (WADA). (2022). Synthesis of LGD-4033 and its metabolites for doping control.[6] Retrieved from [Link]

-

European Chemicals Agency (ECHA). (2024). C&L Inventory: 3-Bromo-5-nitrobenzonitrile (Analog Read-Across). Retrieved from [Link]

Sources

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Synthesis of the main long-term dihydroxylated metabolite of LGD-4033 as reference material for doping control analysis | World Anti Doping Agency [wada-ama.org]

Strategic Synthesis & Application of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile in P-CAB Drug Development

This is an in-depth technical guide on the development, synthesis, and application of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile , a critical intermediate in the manufacturing of next-generation Potassium-Competitive Acid Blockers (P-CABs), specifically Tegoprazan .[1]

Executive Summary

3-Bromo-4-(methylamino)-5-nitrobenzonitrile represents a pivotal "Generation 2" intermediate in the synthesis of Tegoprazan (trade names K-CAB, Tegoprazan), a novel potassium-competitive acid blocker (P-CAB) used for the treatment of gastroesophageal reflux disease (GERD).[1]

Unlike traditional Proton Pump Inhibitors (PPIs), Tegoprazan offers rapid onset of action and sustained acid suppression without the need for meal-time dosing. The molecule serves as the primary scaffold for constructing the highly substituted benzimidazole core of the drug. Its specific substitution pattern—featuring an ortho-nitro-methylamino motif for cyclization, a bromine handle for ether coupling, and a nitrile group for late-stage amide formation—makes it a superior alternative to earlier ester-based intermediates, offering improved atom economy, crystallinity, and process safety.[1]

Chemical Profile & Structural Logic

Identification[1]

-

Chemical Name: 3-Bromo-4-(methylamino)-5-nitrobenzonitrile[1]

-

Molecular Formula: C₈H₆BrN₃O₂

-

Molecular Weight: 256.06 g/mol

-

Key Precursor CAS: 1806987-37-0 (3-Bromo-4-fluoro-5-nitrobenzonitrile)[1][2][3]

-

Related Amide CAS: 2893927-52-9 (4-amino-3-bromo-N,N-dimethyl-5-nitrobenzamide)[1][4]

Structural Activity Relationship (SAR) Relevance

The molecule is engineered to address three critical synthetic challenges in Tegoprazan manufacturing:

-

Benzimidazole Formation: The 4-methylamino and 5-nitro groups are positioned ortho to each other.[1] Reduction of the nitro group yields a 4,5-diamino system that cyclizes with an acetyl source to form the 1,2-dimethylbenzimidazole core.[1]

-

Regioselective Coupling: The 3-bromo substituent provides a reactive handle for Nucleophilic Aromatic Substitution (SnAr) or metal-catalyzed coupling with the chiral chromanol side chain ((S)-5,7-difluorochroman-4-ol).[1]

-

Functional Group Stability: The 1-cyano (nitrile) group is stable under the reducing and cyclizing conditions used to build the benzimidazole ring, unlike ester groups which can undergo premature hydrolysis or transesterification. It is hydrolyzed to the final N,N-dimethylcarboxamide in the last step.

Therapeutic Context: The Rise of Tegoprazan

Mechanism of Action

Tegoprazan acts as a P-CAB, reversibly binding to the K+ binding site of the H+/K+-ATPase enzyme in gastric parietal cells.[1] Unlike PPIs (e.g., omeprazole), which require acid activation and form covalent disulfide bonds, Tegoprazan is active immediately and dissociates slowly, providing stable acid control.

Role of the Intermediate

The synthesis of Tegoprazan requires the convergence of two complex fragments: the benzimidazole core and the chiral chromanol . 3-Bromo-4-(methylamino)-5-nitrobenzonitrile is the precursor to the benzimidazole core.[1] Its purity directly impacts the yield of the ether coupling step and the enantiomeric excess (ee) of the final drug substance.

Synthetic Evolution & Methodology

The "Nitrile Route" vs. Traditional Pathways

Early routes to benzimidazole P-CABs often utilized benzoic acid or methyl ester intermediates (e.g., Methyl 4-amino-3-bromo-5-nitrobenzoate).[1]

-

Drawbacks of Ester Route: Esters can hydrolyze to acids during the nitro reduction (if aqueous conditions are used) or cyclization, leading to side products that are difficult to purge.

-

Advantages of Nitrile Route: The nitrile is robust. It allows for a "clean" cyclization to 4-bromo-1,2-dimethyl-1H-benzimidazole-6-carbonitrile , which precipitates easily, facilitating purification by filtration rather than chromatography.[1]

Detailed Synthesis Protocol

Step 1: Nucleophilic Aromatic Substitution (SnAr)

Transformation of 3-Bromo-4-fluoro-5-nitrobenzonitrile to 3-Bromo-4-(methylamino)-5-nitrobenzonitrile.[1]

Protocol:

-

Charge: A reactor is charged with 3-Bromo-4-fluoro-5-nitrobenzonitrile (1.0 eq) and Tetrahydrofuran (THF) (10 vol).[1]

-

Cooling: The solution is cooled to 0–5°C.

-

Addition: Methylamine (2.0 M in THF or 40% aq., 2.5 eq) is added dropwise, maintaining internal temperature <10°C (Reaction is exothermic).

-

Reaction: Stir at 20–25°C for 4–6 hours. Monitor by HPLC (Target: <0.5% starting material).

-

Quench: Add water (15 vol). The product precipitates as a yellow/orange solid.[1]

-

Isolation: Filter the slurry. Wash the cake with water (5 vol) and cold ethanol (2 vol).

-

Drying: Vacuum dry at 45°C.

Critical Control Point: The regioselectivity is controlled by the fluorine atom. The bromine at position 3 and nitro at position 5 deactivate the ring, but the fluorine at 4 is the most electrophilic site due to the ortho-nitro effect.

Step 2: Nitro Reduction & Cyclization (Telescoped)

Conversion to 4-Bromo-1,2-dimethyl-1H-benzimidazole-6-carbonitrile.[1]

Protocol:

-

Reduction: Dissolve the intermediate in Methanol . Add Fe powder (3.0 eq) and Ammonium Chloride (aq). Heat to reflux until the nitro group is fully reduced to the amine (forming the diamine intermediate).

-

Green Alternative: Hydrogenation with Pd/C (5%) in MeOH at 3 bar H₂.

-

-

Cyclization: Filter off catalyst. To the filtrate (containing the diamine), add Triethyl Orthoacetate (1.5 eq) and a catalytic amount of p-TSA . Heat to reflux (65°C) for 3 hours.

-

Isolation: Cool to 0°C. The benzimidazole product crystallizes. Filter and wash with cold MeOH.[1]

Process Visualization

Synthesis Pathway Diagram

Figure 1: Synthetic pathway illustrating the role of the title intermediate in the construction of the Tegoprazan benzimidazole core.

Quality Assurance & Impurity Profiling

Key Impurities

| Impurity Name | Origin | Control Strategy |

| Des-bromo Analog | Starting material impurity (de-bromination during reduction) | Use mild reduction conditions (Fe/NH₄Cl) instead of H₂/Pd if debromination is observed. |

| Bis-methylated Amine | Over-alkylation during SnAr | Control stoichiometry of Methylamine (max 2.5 eq) and temperature (<10°C).[1] |

| Regioisomer (Nitro) | Isomer from precursor nitration | Strict specification on the starting fluoro-benzonitrile (Regioisomer <0.1%).[1] |

Genotoxicity Concerns

The intermediate is a nitro-aromatic compound, a structural class often flagged for potential genotoxicity (mutagenicity).

-

Control: It is a defined intermediate, not a final impurity. The downstream reduction step (Nitro -> Amine) effectively destroys the genotoxicophore.[1]

-

Limit: The unreacted intermediate must be controlled to < ppm levels in the final API, typically achieved via the high selectivity of the crystallization in the benzimidazole step.

Future Outlook & Continuous Manufacturing

The synthesis of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile is highly amenable to Continuous Flow Chemistry .

-

Flow Advantage: The SnAr reaction is exothermic and fast. Performing this in a flow reactor (residence time < 10 mins) at elevated temperature (60°C) allows for higher throughput and safer handling of the nitro-compound.[1]

-

Telescoping: The flow stream can be directed immediately into a hydrogenation loop, minimizing operator exposure to the nitro-intermediate.

References

-

Patent: Preparation method for Tegoprazan key intermediate, and novel intermediates using thereof.KR102825970B1 .[1] (Describes the synthesis of the benzimidazole core). Link

-

Patent: Method for synthesizing 3-bromo-4-fluoro-5-nitrobenzonitrile.CN110305018B . (Precursor synthesis). Link

-

Review: Potassium-Competitive Acid Blockers (P-CABs): A New Era in the Treatment of GERD.[1]J. Med.[1] Chem. 2023.[1][5][6][7] (Context on Tegoprazan mechanism).

-

Chemical Supplier: 3-Bromo-4-fluoro-5-nitrobenzonitrile (CAS 1806987-37-0).[1][2][3]BLD Pharm . Link

-

Chemical Supplier: Tegoprazan Impurities (Amide/Ester variants).[1]Anax Laboratories . Link

Sources

- 1. esprixtech.com [esprixtech.com]

- 2. 58534-94-4|1-Bromo-2-fluoro-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 3. 1009-35-4|4-Fluoro-3-nitrobenzonitrile|BLD Pharm [bldpharm.com]

- 4. anaxlab.com [anaxlab.com]

- 5. mdpi.com [mdpi.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. US8124776B2 - Process and intermediates for preparing arzoxifene - Google Patents [patents.google.com]

Methodological & Application

Using 3-Bromo-4-(methylamino)-5-nitrobenzonitrile in palladium-catalyzed coupling reactions

Application Note: Palladium-Catalyzed Cross-Coupling of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile

Executive Summary & Reactivity Profile

3-Bromo-4-(methylamino)-5-nitrobenzonitrile represents a highly functionalized, electron-deficient scaffold ideal for the synthesis of kinase inhibitors and fused heterocyclic systems. Its reactivity is defined by a "Push-Pull" electronic system:

-

Electron-Withdrawing Groups (EWGs): The Nitro (-NO

) at C5 and Cyano (-CN) at C1 strongly pull electron density, making the C-Br bond highly susceptible to Oxidative Addition by Pd(0). -

Electron-Donating Group (EDG): The Methylamino (-NHMe) group at C4 provides electron density but is sterically crowded by the flanking -Br and -NO

groups.

Critical Operational Insight:

While the electron deficiency accelerates Pd-catalyzed coupling, it also activates the ring toward Nucleophilic Aromatic Substitution (

Mechanistic Considerations

The following diagram illustrates the catalytic cycle specific to this substrate. Note how the EWGs facilitate the first step, while the ortho-amine presents a potential coordination challenge.

Figure 1: Catalytic cycle highlighting the accelerated oxidative addition due to electron-deficient arene and the competing

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Best for: Attaching aryl or heteroaryl rings.

Rationale: The free secondary amine (-NHMe) is tolerated well in Suzuki couplings provided a weak base is used. Protection (e.g., Boc) is generally not required unless the boronic acid is highly unstable.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| Catalyst | Pd(dppf)Cl | 0.03 (3 mol%) | Robust catalyst, resists poisoning by amines. |

| Ligand | (Included in catalyst) | - | Ferrocenyl backbone prevents Pd aggregation. |

| Base | K | 2.5 | Weak base prevents |

| Solvent | 1,4-Dioxane | - | High boiling point, good solubility. |

| Temp | 90 °C | - | Optimal for conversion. |

Step-by-Step Procedure:

-

Charge: To a reaction vial, add 3-Bromo-4-(methylamino)-5-nitrobenzonitrile (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl

(3 mol%). -

Inert: Seal and purge with Nitrogen or Argon for 5 minutes.

-

Solvent: Add degassed 1,4-Dioxane (0.15 M concentration relative to substrate).

-

Base: Add degassed 2M aqueous K

CO -

Reaction: Heat to 90 °C with vigorous stirring for 4–12 hours. Monitor by LCMS.

-

Workup: Cool to RT. Dilute with EtOAc and water. Wash organic layer with brine, dry over Na

SO -

Purification: Flash chromatography (Hexanes/EtOAc).

Protocol B: Sonogashira Coupling (Alkynylation)

Best for: Installing triple bonds for subsequent cyclization to indoles or quinolines.

Rationale: Nitro-containing arenes can sometimes interfere with Copper (Cu) co-catalysts (Glaser coupling side reactions). A low-copper or copper-free protocol is recommended.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| Catalyst | PdCl | 0.05 (5 mol%) | Standard Sonogashira catalyst. |

| Co-Catalyst | CuI | 0.02 (2 mol%) | Keep loading low to minimize homocoupling. |

| Base | Et | 3.0 | Acts as base and solvent/co-solvent. |

| Solvent | DMF or THF | - | DMF preferred for solubility. |

| Temp | 60–80 °C | - | Higher temp needed for aryl bromides. |

Step-by-Step Procedure:

-

Charge: Add substrate (1.0 equiv), PdCl

(PPh -

Inert: Purge thoroughly with Argon (O

causes alkyne homocoupling). -

Solvent/Base: Add anhydrous DMF and Et

N (3.0 equiv). -

Alkyne Addition: Add the terminal alkyne (1.2 equiv). If the alkyne is volatile, add it last via syringe.

-

Reaction: Heat to 60 °C. Note: If the reaction turns black immediately, Pd precipitation may have occurred; ensure efficient stirring.

-

Workup: Dilute with Et

O (avoids DMF emulsion). Wash 3x with water to remove DMF.

Protocol C: Buchwald-Hartwig Amination

Best for: Introducing a second amino group (C-N bond formation).

Rationale: This is the most challenging reaction due to the potential for the substrate's own amine to interfere. Use Buchwald 3rd Generation Precatalysts (e.g., XPhos Pd G3) which activate quickly and are highly active for electron-deficient aryl bromides.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| Catalyst | XPhos Pd G3 | 0.02 (2 mol%) | Excellent for sterically hindered/ortho-substituted aryls. |

| Base | Cs | 2.0 | Mild enough to avoid |

| Solvent | Toluene or Dioxane | - | Anhydrous is critical. |

| Temp | 100 °C | - | Required for bulky coupling partners. |

Step-by-Step Procedure:

-

Charge: Add substrate (1.0 equiv), Amine partner (1.2 equiv), XPhos Pd G3 (2 mol%), and Cs

CO -

Inert: Purge with Argon.

-

Solvent: Add anhydrous Toluene.

-

Reaction: Heat to 100 °C for 12 hours.

-

Troubleshooting: If conversion is low, switch base to NaOtBu (Sodium tert-butoxide), but monitor strictly for

side products (displacement of Br by tBuO-).

Downstream Applications: Heterocycle Formation

The unique ortho-nitro/amino substitution pattern allows for rapid access to fused heterocycles post-coupling.

Figure 2: Synthetic utility of the scaffold post-coupling.

Safety & Handling

-

Nitro Compounds: While this specific molecule is stable, polynitro compounds can be energetic. Avoid heating dry solids above 150 °C.

-

Skin Sensitization: Aryl bromides and nitroanilines are potential sensitizers. Use double gloving (Nitrile).

-

Waste: Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before disposal to meet environmental regulations.

References

-

Suzuki-Miyaura Coupling of Unprotected Ortho-Bromoanilines. Source:RSC Advances, 2014. URL:[Link]

-

Palladium-Catalyzed Coupling of Electron-Deficient Aryl Halides. Source:Journal of the American Chemical Society, 2010.[4] URL:[Link]

-

Buchwald-Hartwig Amination: A Practical Guide. Source:Chemical Science, 2011. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles [organic-chemistry.org]

- 7. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols: Strategic Reduction of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile for Heterocyclic Synthesis

Abstract

The selective reduction of the nitro group in polysubstituted aromatic systems is a cornerstone of synthetic organic chemistry, particularly in the construction of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. This application note provides a comprehensive guide to the chemoselective reduction of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile to its corresponding diamine. This transformation is a critical step for subsequent intramolecular cyclization reactions to form various heterocyclic cores. We will delve into the mechanistic rationale behind reagent selection, present detailed, field-proven protocols for two highly effective reduction methods—catalytic hydrogenation and a metal/acid system—and offer a comparative analysis to guide researchers in choosing the optimal conditions for their specific needs.

Introduction: The Synthetic Challenge and Strategic Importance

The target molecule, 3-Bromo-4-(methylamino)-5-nitrobenzonitrile, is a highly functionalized aromatic ring, presenting a significant challenge in chemoselectivity. The presence of a bromo substituent, a nitrile group, and a methylamino group, in addition to the nitro functionality, necessitates a reduction strategy that is both efficient and highly selective. Indiscriminate reduction could lead to dehalogenation, reduction of the nitrile, or other unwanted side reactions.

The successful reduction of the nitro group to an amine yields 3-Amino-5-bromo-4-(methylamino)benzonitrile, an ortho-diamino substituted benzene. This product is a versatile precursor for the synthesis of a variety of fused heterocycles, such as benzimidazoles, quinoxalines, and other systems of medicinal interest, by reaction with appropriate one or two-carbon synthons.

Mechanistic Considerations for Chemoselective Nitro Reduction

The reduction of a nitro group to an amine is a six-electron process that proceeds through nitroso and hydroxylamine intermediates. The choice of reducing agent is paramount to ensure the reaction's success while preserving the other functional groups.

-

Catalytic Hydrogenation: This method involves the use of a metal catalyst (e.g., Palladium, Platinum, Nickel) and a hydrogen source. While highly efficient, palladium on carbon (Pd/C) is often associated with hydrodehalogenation, particularly of aryl bromides. Therefore, catalysts like Raney Nickel are often preferred for substrates containing halogen substituents.[1][2]

-

Metal-Mediated Reductions: The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in an acidic medium is a classic and robust method for nitro group reduction.[3][4] These systems are generally well-tolerated by a variety of functional groups, including nitriles and aryl halides, making them excellent candidates for the selective reduction of our target molecule.[5][6] Stannous chloride (SnCl₂) in particular is known for its high chemoselectivity for nitro groups.[7][8][9]

The following diagram illustrates the general mechanistic pathway for the reduction of a nitroarene.

Caption: General pathway for nitro group reduction.

Recommended Reduction Protocols

Based on the considerations above, we present two detailed protocols for the selective reduction of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile.

Protocol 1: Catalytic Hydrogenation using Raney® Nickel

This method is advantageous for its clean reaction profile and relatively simple workup. The use of Raney Nickel minimizes the risk of dehalogenation.[1]

Materials:

-

3-Bromo-4-(methylamino)-5-nitrobenzonitrile

-

Raney® Nickel (50% slurry in water)

-

Ethanol or Methanol

-

Hydrogen gas

-

Parr shaker or similar hydrogenation apparatus

-

Celite®

Procedure:

-

To a suitable pressure vessel, add 3-Bromo-4-(methylamino)-5-nitrobenzonitrile (1.0 eq) and ethanol (10-20 mL per gram of substrate).

-

Carefully add Raney® Nickel (approx. 10-20% by weight of the substrate, washed with ethanol).

-

Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to 50 psi.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.

-

Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.

-

Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-Amino-5-bromo-4-(methylamino)benzonitrile. The product can be purified further by recrystallization or column chromatography if necessary.

Caption: Workflow for catalytic hydrogenation.

Protocol 2: Reduction using Stannous Chloride (SnCl₂)

This classic method is highly reliable and offers excellent chemoselectivity, making it a robust choice for this transformation.[7][8][9]

Materials:

-

3-Bromo-4-(methylamino)-5-nitrobenzonitrile

-

Stannous chloride dihydrate (SnCl₂·2H₂O)

-

Ethanol or Ethyl Acetate

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution

-

Ethyl acetate for extraction

Procedure:

-

In a round-bottom flask, dissolve 3-Bromo-4-(methylamino)-5-nitrobenzonitrile (1.0 eq) in ethanol (15-25 mL per gram of substrate).

-

Add stannous chloride dihydrate (4-5 eq) to the solution.

-

Carefully add concentrated HCl (0.5-1.0 mL) and heat the reaction mixture to 50-60 °C.

-

Stir the reaction at this temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete in 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or 10% NaOH solution until the pH is ~8. This will cause the precipitation of tin salts.

-

Extract the aqueous slurry with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure to yield the crude 3-Amino-5-bromo-4-(methylamino)benzonitrile.

Comparative Analysis of Reduction Methods

| Feature | Catalytic Hydrogenation (Raney® Ni) | Stannous Chloride (SnCl₂) |

| Chemoselectivity | Good to excellent; low risk of dehalogenation compared to Pd/C. | Excellent; highly selective for the nitro group.[9] |

| Reaction Conditions | Mild (room temperature, 50 psi H₂). | Mild (50-60 °C). |

| Workup | Simple filtration to remove the catalyst. | More involved due to the need for neutralization and extraction to remove tin salts.[7] |

| Scalability | Readily scalable with appropriate hydrogenation equipment. | Scalable, but the workup can be cumbersome on a larger scale due to the volume of tin salts. |

| Safety Considerations | Requires handling of flammable hydrogen gas and pyrophoric Raney® Nickel. | Involves the use of corrosive acid and the generation of tin waste. |

| Cost | Catalyst can be expensive but is used in catalytic amounts. | Reagent is relatively inexpensive but required in stoichiometric amounts. |

Conclusion and Outlook

The selective reduction of the nitro group in 3-Bromo-4-(methylamino)-5-nitrobenzonitrile is a critical transformation for the synthesis of valuable heterocyclic compounds. Both catalytic hydrogenation with Raney® Nickel and reduction with stannous chloride are effective and reliable methods to achieve this conversion with high chemoselectivity. The choice between these two protocols will depend on the available equipment, scale of the reaction, and safety considerations. The resulting 3-Amino-5-bromo-4-(methylamino)benzonitrile is a versatile intermediate poised for a variety of cyclization reactions to generate diverse heterocyclic libraries for drug discovery and development.

References

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. [Link]

-

ResearchGate. (2025). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. [Link]

-

Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. [Link]

-

ACS GCI Pharmaceutical Roundtable. Sn2+ reduction. [Link]

-

Vedantu. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. [Link]

-

ResearchGate. (2025). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

-

Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]

-

YouTube. (2019). reduction of nitro groups to anilines. [Link]

-

Wikipedia. Reduction of nitro compounds. [Link]

-

ResearchGate. (2025). A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid. [Link]

-

PMC. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. [Link]

-

Chemistry Stack Exchange. (2025). What groups can be reduced by Sn/HCl?. [Link]

-

ResearchGate. (2025). Formation of nitrogen‐containing heterocycles using di(imidazole‐1‐yl)methanimine | Request PDF. [Link]

-

Allen. Reduction of aromatic nitro compounds using Fe and HCl gives…. [Link]

-

YouTube. (2015). Reduction of Nitro Groups. [Link]

-

PMC. (2018). Expedient syntheses of N-heterocycles via intermolecular amphoteric diamination of allenes. [Link]

-

Semantic Scholar. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. [Link]

-

ResearchGate. Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and.... [Link]

-

Semantic Scholar. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. [Link]

-

ResearchGate. Reaction pathways associated with the hydrogenation of benzonitrile.... [Link]

-

Organic Chemistry Frontiers (RSC Publishing). Developments towards synthesis of N-heterocycles from amidines via C–N/C–C bond formation. [Link]

-

Chemical Science (RSC Publishing). Diversity-oriented synthesis of heterocycles and macrocycles by controlled reactions of oxetanes with α-imino carbenes. [Link]

-

PubMed. (2014). C-H functionalization directed by transformable nitrogen heterocycles: synthesis of ortho-oxygenated arylnaphthalenes from arylphthalazines. [Link]

Sources

- 1. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE [vedantu.com]

- 5. researchgate.net [researchgate.net]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. reddit.com [reddit.com]

- 8. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 9. youtube.com [youtube.com]

Troubleshooting & Optimization

Purification strategies for 3-Bromo-4-(methylamino)-5-nitrobenzonitrile via recrystallization

Welcome to the technical support center for the purification of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the recrystallization of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and adapt these strategies effectively in your own laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions encountered during the recrystallization of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile.

Part 1: Solvent Selection – The Foundation of Pure Crystals

Q1: What are the key characteristics of a good recrystallization solvent for 3-Bromo-4-(methylamino)-5-nitrobenzonitrile?

A1: The ideal solvent for recrystallization hinges on differential solubility. For 3-Bromo-4-(methylamino)-5-nitrobenzonitrile, a suitable solvent should exhibit the following characteristics:

-

High Solubility at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[1][2]

-

Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting crystallization and maximizing recovery.[2][3]

-

Impurity Solubility Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor after filtration).[4]

-

Chemical Inertness: The solvent must not react with 3-Bromo-4-(methylamino)-5-nitrobenzonitrile.[1]

-

Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying process.[1]

Q2: Based on the structure of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile, what solvents should I start with?

A2: The molecule possesses several polar functional groups (nitro, nitrile, and a secondary amine), making it a polar compound. Therefore, moderately polar to polar solvents are excellent starting points. The principle of "like dissolves like" is a useful guide here.[4] Alcohols are often a good choice for nitroaromatic compounds.[4]

Below is a summary of recommended starting solvents and their likely utility:

| Solvent | Predicted Solubility Behavior & Rationale | Suitability for Recrystallization |

| Ethanol | Good starting point. The polarity should be suitable for dissolving the compound when hot, with significantly lower solubility when cold. | High Potential |

| Methanol | Similar to ethanol but may show higher solubility due to its greater polarity. This could lead to lower recovery but can be effective.[5] | Good Potential |

| Isopropanol | Less polar than ethanol. May require a larger volume to dissolve the compound, but could offer excellent recovery upon cooling. | Good Potential |

| Acetonitrile | A polar aprotic solvent that can be very effective for compounds with aromatic rings.[6] | High Potential |

| Toluene | A non-polar aromatic solvent. Unlikely to dissolve this polar compound sufficiently, even when hot. | Low Potential |

| Water | Highly polar. While it doesn't readily dissolve many organics, it can be used in a mixed solvent system with a miscible organic solvent like ethanol.[7] | Suitable for Mixed Solvent System |

| Ethyl Acetate | A moderately polar solvent. May be a good candidate. | Moderate Potential |

Q3: When is a mixed solvent system necessary and how do I use one?

A3: A mixed solvent system is employed when no single solvent meets the ideal criteria.[4] This is often the case when your compound is highly soluble in one solvent (even when cold) and poorly soluble in another (even when hot).

For 3-Bromo-4-(methylamino)-5-nitrobenzonitrile, an Ethanol-Water system is a logical choice.

-

Procedure: Dissolve the crude compound in the minimum amount of boiling ethanol (the "good" solvent). Then, add hot water (the "bad" solvent) dropwise to the boiling solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated. Add a few more drops of hot ethanol until the solution becomes clear again, then allow it to cool slowly.[4]

Part 2: Troubleshooting Common Experimental Issues

Q1: My compound has "oiled out" instead of forming crystals. What happened and how can I fix it?

A1: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[8][9] This typically happens when the melting point of the solute is lower than the temperature of the solution as it becomes saturated, or when the concentration of impurities is very high, causing a significant melting point depression.[8][10] The resulting "oil" often traps impurities, defeating the purpose of recrystallization.[9]

Troubleshooting Steps:

-

Re-dissolve the Oil: Heat the solution to re-dissolve the oil completely.

-

Add More Solvent: Add a small amount of additional hot solvent to decrease the saturation temperature of the solution.[8][11]

-

Cool Slowly: Allow the solution to cool much more slowly. Rapid cooling favors oiling out. You can insulate the flask to slow the cooling process.[12]

-

Lower the Polarity: If using a mixed solvent system like ethanol-water, you may have added too much of the "bad" solvent (water). Try again with a slightly lower proportion of water.

Q2: My final yield is very low. What are the likely causes?

A2: A low percent recovery is a common issue in recrystallization.[3] While some product loss is unavoidable, a significantly low yield can often be traced to specific procedural steps.[13]

Potential Causes & Solutions:

-

Using Too Much Solvent: This is the most frequent cause of poor yield, as a significant amount of your product will remain dissolved in the mother liquor even after cooling.[8][12][14]

-

Solution: If you still have the mother liquor, you can try to boil off some of the solvent to concentrate the solution and cool it again to recover a "second crop" of crystals.[8] For future attempts, use the absolute minimum amount of boiling solvent required to fully dissolve the crude solid.

-

-

Premature Crystallization: If crystals form too early during a hot filtration step, product will be lost.

-

Solution: Ensure the funnel and receiving flask are pre-heated, and use a slight excess of hot solvent before the filtration step.

-

-

Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will re-dissolve some of your product.[14]

-

Solution: Always use a minimal amount of ice-cold solvent for washing.

-

Q3: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

A3: This is typically due to either using far too much solvent or the solution being supersaturated.[12]

Inducing Crystallization:

-

Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the liquid level. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[3][4][15]

-

Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This provides a template for other molecules to crystallize upon.[12]

-

Reduce Solvent Volume: If the above methods fail, it is highly likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent and then attempt to cool it again.[8]

Visualized Workflows

The following diagrams illustrate the decision-making processes for solvent selection and troubleshooting.

Caption: Solvent selection workflow for recrystallization.

Sources

- 1. mt.com [mt.com]

- 2. edu.rsc.org [edu.rsc.org]

- 3. homework.study.com [homework.study.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. Reagents & Solvents [chem.rochester.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

- 10. reddit.com [reddit.com]

- 11. brainly.com [brainly.com]

- 12. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. people.chem.umass.edu [people.chem.umass.edu]

Minimizing side reactions during the reduction of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile

To: User From: Senior Application Scientist, Chemical Process Development Subject: Technical Guide: Minimizing Side Reactions in the Reduction of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile

Core Directive & Executive Summary

You are likely synthesizing a 1,2-diamine precursor for a benzimidazole-based kinase inhibitor or a similar pharmacophore.[1] The reduction of 3-Bromo-4-(methylamino)-5-nitrobenzonitrile presents a classic "Chemoselectivity Triangle" challenge. You must reduce the Nitro (

-

Aryl Bromide (

): Prone to hydrogenolysis (debromination) under standard catalytic hydrogenation (Pd/C).[1] -

Nitrile (

): Susceptible to reduction (to benzylamine) or hydrolysis (to amide/acid) under harsh acidic/basic conditions or vigorous hydrogenation.

This guide prioritizes chemoselective protocols that decouple nitro reduction from dehalogenation and nitrile hydrolysis.

Troubleshooting Guide (Q&A)

Issue 1: I am observing significant debromination (loss of -Br).

-

Diagnosis: You are likely using Palladium on Carbon (Pd/C) with Hydrogen gas.[2][3] Pd is excellent at inserting into C-Br bonds, facilitating their cleavage.[1]

-

Corrective Action:

-

Switch Reagents: Move to a dissolved metal reduction (Protocol A: Iron/Ammonium Chloride) or Stannous Chloride (Protocol B). These metals do not readily undergo oxidative addition to aryl bromides under mild conditions.

-

If Hydrogenation is Mandatory: Switch the catalyst to Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur "poisons" the catalyst, dramatically reducing its activity towards halogenolysis while retaining activity for nitro reduction [1].[1] Alternatively, add a dehalogenation inhibitor like Vanadium or use Raney Cobalt (though Raney Co risks nitrile reduction).[1]

-

Issue 2: The nitrile group is hydrolyzing to an amide.

-

Diagnosis: This typically occurs in strong acid (HCl/H₂SO₄) or strong base at high temperatures.

-

Corrective Action:

-

Avoid the classical "Iron/HCl" reflux.[2] The combination of high heat and strong mineral acid attacks the nitrile.

-

Solution: Use Iron powder with Ammonium Chloride (

) in aqueous ethanol (Protocol A). This maintains a near-neutral pH (buffered ~pH 5-6), which is too mild to hydrolyze the nitrile but sufficient to activate the iron surface.[1]

-

Issue 3: I see a new spot on TLC that is NOT the diamine or the starting material (Potential Cyclization).

-

Diagnosis: You have generated a 1,2-diamine system (the 4-methylamino and 5-amino groups are adjacent).[1] If your solvent is a carboxylic acid (like Formic Acid or Acetic Acid) and you are heating, you may be forming a benzimidazole in situ.[1]

-

Corrective Action:

-

Stop using Formic Acid as a hydrogen donor/solvent. It reacts rapidly with 1,2-diamines to close the imidazole ring.[1]

-

Protocol Adjustment: Perform the reduction in neutral solvents (EtOH/Water/THF). If using Iron, ensure the temperature is kept moderate (<70°C) if Acetic Acid is used as the proton source, or switch to

to eliminate the carbon source for cyclization entirely.[1]

-

Detailed Experimental Protocols

Protocol A: Fe/NH₄Cl Reduction (The "Gold Standard" for Selectivity)

Best for: Preserving both -Br and -CN; Scalable; Low cost.[1]

Reagents:

-

Substrate: 1.0 equiv

-

Iron Powder (325 mesh): 5.0 equiv[1]

-

Ammonium Chloride (

): 5.0 equiv[1] -

Solvent: Ethanol/Water (3:1 ratio)[1]

Procedure:

-

Dissolution: Dissolve 3-Bromo-4-(methylamino)-5-nitrobenzonitrile in Ethanol/Water. If solubility is poor, add THF as a co-solvent.[1]

-

Activation: Add solid

and stir at room temperature for 10 minutes. -

Addition: Add Iron powder in portions.

-

Reaction: Heat the mixture to 60–70°C with vigorous stirring. (Do not reflux violently to spare the nitrile).

-

Monitoring: Monitor by HPLC/TLC. The yellow/orange nitro compound should fade to a colorless/pale amine.

-

Workup (Critical): Filter the hot mixture through a Celite pad to remove iron sludge. Wash the pad with EtOAc.[4]

-

Isolation: Concentrate the filtrate. Partition between EtOAc and water.[2] Wash organic layer with brine, dry over

.[1][4]

Why it works: The reaction proceeds via electron transfer from the metal surface. The pH remains buffered, preventing nitrile hydrolysis.[1] Iron does not insert into the C-Br bond under these conditions.

Protocol B: Stannous Chloride ( ) Reduction

Best for: Small scale (<1g); High solubility requirements.[1]

Reagents:

Procedure:

-

Dissolve the substrate in Ethyl Acetate (EtOAc is preferred to minimize esterification side reactions with ethanol if acid is present).

-

Add

solid. -

Heat to reflux (approx. 70°C) under Nitrogen.

-

Quenching (The "Tin Emulsion" Fix): Once complete, cool to RT. Pour the mixture into ice water. Adjust pH to ~8 with saturated

. -

Filtration: A thick white precipitate (tin salts) will form. Filter through Celite before extraction to avoid dreaded emulsions.

Visual Technical Analysis

Figure 1: Reaction Pathway & Competitors

This diagram illustrates the desired pathway versus the critical side reactions you must avoid.

Caption: Figure 1. Chemoselectivity map showing the target reduction pathway (Green) vs. common side reactions (Red/Yellow) triggered by incorrect reagent choice.[1]

Figure 2: Reagent Selection Decision Tree

Use this logic flow to select the correct protocol based on your lab's constraints.

Caption: Figure 2. Decision logic for selecting the optimal reduction method based on scale and equipment availability.

Data Summary: Reagent Compatibility

| Reagent System | Nitro Reduction | Preserves -Br? | Preserves -CN? | Risk of Cyclization? |

| Fe / NH₄Cl (Aq.[1][5] EtOH) | Excellent | Yes | Yes | Low |

| SnCl₂ / EtOAc | Good | Yes | Yes | Low |

| Pd/C + H₂ | Excellent | NO (High Risk) | Yes | Low |

| Pt(S)/C + H₂ | Good | Yes | Yes | Low |

| Fe / AcOH (Reflux) | Excellent | Yes | Risk (Hydrolysis) | Medium (if heated) |

| Zn / HCl | Good | Risk (Variable) | Risk (Hydrolysis) | Low |

References

-

Selective Hydrogenation of Halonitrobenzenes: Title: "Hydrogenation of halonitrobenzenes without dehalogenation" Source: US Patent 5068436A URL: Relevance: Establishes the use of acidic media and specific catalysts (like Pt) to prevent dehalogenation.[6]

-